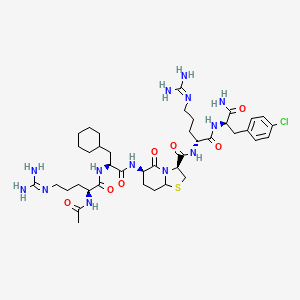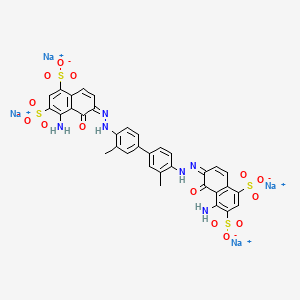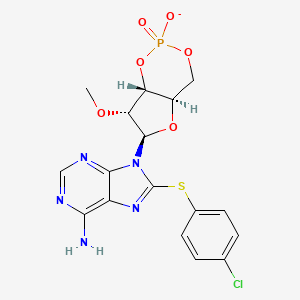![molecular formula C19H20FNO3 B10771422 [3H]-Paroxetine](/img/structure/B10771422.png)
[3H]-Paroxetine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3H]Paroxetine is a radiolabeled form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders such as major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, and generalized anxiety disorder . The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound’s interactions and distribution within biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3H]Paroxetine involves the incorporation of tritium into the paroxetine molecule. This can be achieved through catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor . The process typically requires the use of a palladium or platinum catalyst under controlled conditions to ensure the selective incorporation of tritium.
Industrial Production Methods
Industrial production of [3H]Paroxetine follows similar principles but on a larger scale. The process involves the preparation of paroxetine followed by tritiation. The reaction conditions are optimized to maximize yield and purity while ensuring the safety and containment of the radioactive material .
化学反应分析
Types of Reactions
[3H]Paroxetine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .
科学研究应用
[3H]Paroxetine is extensively used in scientific research due to its ability to bind selectively to the serotonin transporter (SERT). Some key applications include:
Neuropharmacology: Studying the distribution and density of serotonin transporters in the brain.
Drug Development: Evaluating the binding affinity and efficacy of new antidepressant compounds.
Molecular Biology: Investigating the mechanisms of serotonin reuptake and its regulation.
作用机制
[3H]Paroxetine exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), which [3H]Paroxetine binds to with high affinity . This binding prevents the reabsorption of serotonin, thereby prolonging its action in the brain .
相似化合物的比较
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Sertraline: An SSRI with a slightly different chemical structure and binding profile.
Citalopram: Known for its high selectivity for the serotonin transporter.
Uniqueness
[3H]Paroxetine is unique due to its radiolabeling, which allows for precise tracking and quantification in biological studies. This feature makes it particularly valuable in research settings where understanding the distribution and interaction of the compound is crucial .
属性
分子式 |
C19H20FNO3 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(3S,4R)-4-(4-fluorophenyl)-3-[(6-tritio-1,3-benzodioxol-5-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i5T |
InChI 键 |
AHOUBRCZNHFOSL-RXMHWKDRSA-N |
手性 SMILES |
[3H]C1=CC2=C(C=C1OC[C@@H]3CNCC[C@H]3C4=CC=C(C=C4)F)OCO2 |
规范 SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)
![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)

![(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B10771397.png)
![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)

![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)

![(13S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771418.png)
![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)